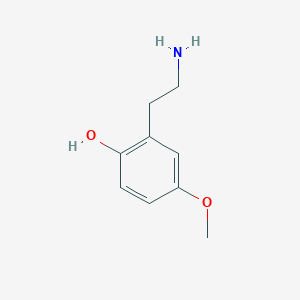![molecular formula C10H16ClNOS B13556837 2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H16ClNOS and a molecular weight of 233.76 g/mol . This compound is known for its unique structure, which includes a methoxy group, a methylsulfanyl group, and an ethanamine moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzaldehyde with ethanamine in the presence of hydrochloric acid . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . The process is optimized to maximize yield and minimize waste, ensuring cost-effective production. Quality control measures are implemented at various stages of the production process to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-Methoxy-4-(methylthio)phenyl]ethan-1-aminehydrochloride .
- 2-[4-(Methylsulfonyl)phenyl]ethylamine .
Uniqueness
2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride is unique due to its combination of a methoxy group, a methylsulfanyl group, and an ethanamine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Propiedades
Fórmula molecular |
C10H16ClNOS |
|---|---|
Peso molecular |
233.76 g/mol |
Nombre IUPAC |
2-(2-methoxy-4-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-12-10-7-9(13-2)4-3-8(10)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H |
Clave InChI |
PZDXUEQHNDKWAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)SC)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)











